Ferutinin

Descripción general

Descripción

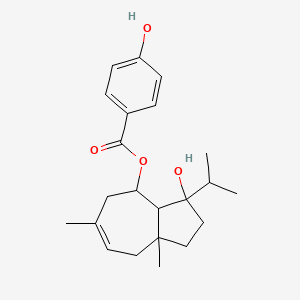

Ferutinin: is a sesquiterpenoid ester. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and often exhibit a wide range of biological activities. This compound is characterized by its unique structure, which includes a hexahydroazulene core and a hydroxybenzoate ester group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ferutinin typically involves the following steps:

Formation of the Hexahydroazulene Core: This can be achieved through a series of cyclization reactions starting from simple precursors such as isoprene derivatives.

Introduction of Hydroxy Groups: Hydroxylation reactions are employed to introduce hydroxy groups at specific positions on the hexahydroazulene core.

Esterification: The final step involves the esterification of the hydroxybenzoate group with the hydroxy-substituted hexahydroazulene core. This can be done using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Ionophoric Activity and Calcium Modulation

Ferutinin demonstrates significant ionophoretic properties, particularly influencing calcium ion (Ca²⁺) transport across biological membranes. Key findings include:

-

Stoichiometric binding : Forms a 2:1 complex with Ca²⁺ (2 this compound molecules per Ca²⁺ ion), facilitating transmembrane transport in thymocytes, mitochondria, and synthetic lipid bilayers .

-

Permeability effects : Increases Ca²⁺ permeability in sarcoplasmic reticulum and liposomes at concentrations of 1–50 μM, with a Na⁺/Ca²⁺ permeability ratio of 0.41 .

-

Mechanistic role in platelets : Modulates calcium-dependent nitric oxide synthase (NOS) activity, increasing nitric oxide (NO) production while reducing spontaneous platelet aggregation .

Table 1: Ionophoretic Properties of this compound

| Parameter | Value/Outcome | Reference |

|---|---|---|

| Ca²⁺:this compound stoichiometry | 1:2 | |

| Na⁺/Ca²⁺ permeability ratio | 0.41 | |

| Effective concentration | 1–50 μM |

Redox Activity and ROS Modulation

This compound exhibits dual redox behavior depending on concentration:

Low-dose antioxidant effects

-

Phytoestrogenic regulation : Activates G protein-coupled estrogen receptors (GPER), enhancing NOS activity and NO production at nanomolar concentrations .

-

Mitochondrial protection : Reduces mitochondrial ROS generation by 40–60% in dental pulp stem cells (DPSCs), linked to KLF2-mediated autophagy induction .

High-dose pro-oxidant effects

-

ROS overproduction : At elevated concentrations (>10 μM), induces superoxide anion (O₂- ⁻) and hydroxyl radical (- OH) formation via:

Table 2: ROS-Related Effects of this compound

| Concentration | ROS Species Generated | Biological Outcome | Reference |

|---|---|---|---|

| <10 μM | O₂- ⁻, NO | Antioxidant, anti-inflammatory | |

| >10 μM | - OH, O₂- ⁻ | Cytotoxicity, apoptosis |

Interactions with Autophagy Pathways

This compound modulates autophagic flux through KLF2 transcription factor activation:

-

Upregulation of ATG7 : Increases LC3B-II/LC3B-I ratio by 3-fold and reduces p62 levels by 50% in DPSCs within 24 hours .

-

Mitochondrial respiration : Decreases extracellular acidification rate (ECAR) by 35–40%, indicating a metabolic shift toward oxidative phosphorylation .

Key reactions :

Structural Interactions with Iron Cores

While not directly binding iron, this compound indirectly influences iron metabolism:

-

Ferritin iron release : Enhances Fe³⁺ reduction to Fe²⁺ under oxidative stress, promoting iron mobilization via ascorbate-mediated pathways .

-

Cooperative disassembly : In acidic environments (pH 2.0), accelerates ferritin fragmentation into 22-mer, 12-mer, and dimer subunits, facilitating iron release .

Estrogen Receptor Interactions

This compound’s phytoestrogenic activity involves:

-

GPER activation : Binds membrane estrogen receptors, triggering cAMP/PKA signaling cascades .

-

Non-genomic effects : Modulates platelet aggregation and endothelial function without genomic ERα/ERβ activation .

This synthesis highlights this compound's multifunctional reactivity, spanning ion transport, redox modulation, and epigenetic regulation. Its dose-dependent duality—from cytoprotective to cytotoxic—underscores its potential as a therapeutic agent requiring precise concentration control. Experimental data from electrochemical assays , fluorescence-based autophagy tracking , and single-molecule disassembly studies collectively validate these mechanisms.

Aplicaciones Científicas De Investigación

Anticancer Properties

Ferutinin has been extensively studied for its anticancer effects. Research indicates that it exhibits antiproliferative and cytotoxic activities across various cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial dysfunction, which is mediated by the release of apoptosis-inducing factors from mitochondria .

Key Findings:

- Cell Line Studies : this compound demonstrated pro-apoptotic effects on several cancer cell lines, suggesting its potential as a chemopreventive agent .

- In Vivo Evidence : Studies have shown that this compound can inhibit tumor growth and induce cell death in estrogen-dependent and independent manners .

Neuroprotective Effects

Emerging evidence suggests that this compound may serve as a neuromodulator with anticonvulsant properties. At low doses, it can enhance antioxidant defenses and mitigate oxidative stress, which is crucial in neurodegenerative disease management .

Mechanisms:

- Antioxidant Activity : this compound reduces cellular oxidative status, providing protective effects against neurodegeneration .

- Potential for Neurological Disorders : Its ability to modulate glycine receptors suggests a role in treating conditions like epilepsy and other neurodegenerative diseases .

Bone Regeneration

Recent studies have highlighted this compound's role in promoting osteoblast differentiation from dental pulp stem cells (DPSCs). This process is mediated through autophagy induction and KLF2 (Kruppel-like factor 2) activation, which are crucial for bone health .

Observations:

- Increased Protein Expression : Treatment with this compound led to elevated levels of osteoblastogenesis-related proteins such as Runx2 and osteocalcin .

- Autophagic Induction : The compound promotes autophagic vesicle formation, essential for cellular homeostasis and differentiation in bone regeneration .

Endocrine Modulation

This compound has shown promise as an endocrine modulator, particularly in enhancing testosterone levels temporarily in animal models. This property positions it as a potential candidate for developing hormonal medications aimed at treating sexual dysfunction and age-related diseases .

Applications:

- Selective Estrogen Receptor Modulators : Its structure suggests potential applications in creating new hormonal therapies targeting both estrogen and androgen receptors .

Data Summary Table

Mecanismo De Acción

The mechanism of action of Ferutinin involves its interaction with specific molecular targets. The hydroxybenzoate ester group can interact with enzymes and receptors, modulating their activity. The hexahydroazulene core may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

(3-Hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl) acetate: Similar structure but with an acetate ester group instead of a hydroxybenzoate.

(3-Hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl) propionate: Similar structure but with a propionate ester group.

Uniqueness

The uniqueness of Ferutinin lies in its combination of the hexahydroazulene core and the hydroxybenzoate ester group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Propiedades

IUPAC Name |

(3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl) 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSHNJQMYORNJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.